N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide is a complex organic compound that features a quinoxaline core, a phenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide typically involves multiple steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Thioether Formation: The quinoxaline derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinoxaline core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can interact with biological macromolecules, while the thioether and methoxyphenyl groups can modulate its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide: shares similarities with other quinoxaline derivatives and thioether-containing compounds.
Quinoxaline Derivatives: Compounds with a quinoxaline core, such as quinoxaline-2-carboxamide.
Thioether Compounds: Compounds with a thioether linkage, such as thioether-linked peptides.
Uniqueness
Structural Features: The combination of a quinoxaline core, a phenyl group, and a methoxyphenyl group makes this compound unique.
Its unique structure provides potential for diverse applications in various fields.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-28-18-13-11-17(12-14-18)24-21(27)15-29-23-22(16-7-3-2-4-8-16)25-19-9-5-6-10-20(19)26-23/h2-14H,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCZTWSWTORWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.